Product packaging for m-Dioxane, 5-methyl-4-phenyl-, cis-(Cat. No.:CAS No. 2033-27-4)

m-Dioxane, 5-methyl-4-phenyl-, cis-

Cat. No.: B1676014
CAS No.: 2033-27-4
M. Wt: 178.23 g/mol
InChI Key: KNYICOMGRQTGKP-KOLCDFICSA-N
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Description

Significance of Heterocyclic Ethers in Organic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of organic chemistry. ijpsr.comijnrd.org Among these, heterocyclic ethers, which incorporate an oxygen atom into the ring, are of significant interest due to their prevalence in natural products and their versatile applications in synthetic chemistry. alfa-chemistry.comnumberanalytics.com Their unique physicochemical properties, stemming from the presence of the ether linkage, make them integral to the structure of many biologically active compounds, including certain antibiotics. alfa-chemistry.comnumberanalytics.com

The ether group's relative stability and low reactivity compared to other functional groups make heterocyclic ethers excellent solvents for a wide array of chemical reactions. alfa-chemistry.comyoutube.com This stability also allows them to serve as valuable intermediates and protecting groups in complex synthetic pathways. alfa-chemistry.com Compounds like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) are common examples of simple heterocyclic ethers widely used in both laboratory and industrial settings. youtube.com The study of these molecules provides fundamental insights into chemical bonding, stereochemistry, and reaction mechanisms.

Overview of 1,3-Dioxanes as Fundamental Building Blocks in Synthetic Strategies

Within the family of heterocyclic ethers, 1,3-dioxanes are six-membered rings containing two oxygen atoms at the 1 and 3 positions. This structural motif has proven to be exceptionally useful in organic synthesis. thieme-connect.de One of their primary roles is as a protecting group for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.de The formation of a 1,3-dioxane (B1201747) is a standard transformation that shields these functional groups from a variety of reaction conditions, particularly those that are basic, reductive, or oxidative. thieme-connect.de The acetal (B89532) linkage is, however, readily cleaved under acidic conditions, allowing for deprotection when needed. thieme-connect.de

Beyond their role in protection, 1,3-dioxanes are valuable building blocks for creating molecular diversity. nih.gov Their rigid, chair-like conformation, similar to cyclohexane (B81311), allows for precise control over the spatial arrangement of substituents, a critical aspect of stereoselective synthesis. thieme-connect.de The regioselective ring-opening of 1,3-dioxane-type acetals has emerged as a powerful tool for the manipulation of hydroxyl groups, particularly in carbohydrate chemistry, enabling the synthesis of complex natural products and their analogs. researchgate.net

Specific Research Focus: cis-5-methyl-4-phenyl-m-Dioxane within the Context of Advanced 1,3-Dioxane Derivatives

Advanced research into 1,3-dioxane derivatives often involves the synthesis and analysis of molecules with multiple substituents, which introduces complex stereochemical considerations. The compound cis-5-methyl-4-phenyl-m-Dioxane serves as a specific example of such a derivative, where the relative orientation of the methyl and phenyl groups is fixed in a cis configuration.

The conformational analysis of substituted 1,3-dioxanes is a subject of intense study. thieme-connect.deresearchgate.net The presence of substituents on the ring influences its preferred conformation. For instance, in 5-phenyl-1,3-dioxane, the phenyl group's orientation is controlled by a stabilizing, nonclassical C-H···O hydrogen bond with a ring oxygen atom. nih.gov The introduction of a second substituent, such as the methyl group in cis-5-methyl-4-phenyl-m-Dioxane, adds another layer of complexity to these conformational preferences. Studies on related structures, like 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, have highlighted the importance of spectroscopic methods like ¹H and ¹³C NMR in determining the precise stereoisomer formed in a reaction. researchgate.net

The synthesis of specific stereoisomers of substituted 1,3-dioxanes is often achieved through methods like the Prins condensation. For example, the reaction of styrene (B11656) with formalin can be catalyzed by various acids to produce 4-phenyl-1,3-dioxane (B1205455). researchgate.net Achieving stereocontrol to selectively produce the cis isomer of a 5-methyl-4-phenyl derivative requires careful selection of starting materials and reaction conditions. The study of such specific, advanced derivatives contributes to a deeper understanding of stereoelectronic effects and provides access to novel, structurally defined molecules for further applications. nih.govnih.gov

Compound Information

Compound NameSynonym
cis-5-methyl-4-phenyl-m-Dioxanecis-5-methyl-4-phenyl-1,3-dioxane
TetrahydrofuranTHF
TetrahydropyranTHP
CyclohexaneNot Applicable
StyreneNot Applicable
FormalinNot Applicable
5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acidNot Applicable
4-phenyl-1,3-dioxaneNot Applicable

Spectroscopic Data for Related 1,3-Dioxane Structures

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1676014 m-Dioxane, 5-methyl-4-phenyl-, cis- CAS No. 2033-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2033-27-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(4R,5S)-5-methyl-4-phenyl-1,3-dioxane

InChI

InChI=1S/C11H14O2/c1-9-7-12-8-13-11(9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m0/s1

InChI Key

KNYICOMGRQTGKP-KOLCDFICSA-N

SMILES

CC1COCOC1C2=CC=CC=C2

Isomeric SMILES

C[C@H]1COCO[C@H]1C2=CC=CC=C2

Canonical SMILES

CC1COCOC1C2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

2033-27-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxane, 5-methyl-4-phenyl-, cis-

Origin of Product

United States

Synthetic Methodologies for Cis 5 Methyl 4 Phenyl M Dioxane

Direct Synthesis Approaches

Direct approaches involve the formation of the dioxane ring in a single main synthetic operation from acyclic precursors. These methods are valued for their atom economy and efficiency.

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde, typically formaldehyde (B43269), to an alkene. wikipedia.orgnrochemistry.com When an excess of formaldehyde is used at lower temperatures, the reaction pathway favors the formation of a 1,3-dioxane (B1201747). wikipedia.orgorganic-chemistry.org For the synthesis of 5-methyl-4-phenyl-m-dioxane, the logical alkene precursor would be propenylbenzene. The reaction proceeds through a protonated aldehyde which attacks the alkene to form a stable carbocation intermediate, which is then trapped by a second molecule of formaldehyde to form the dioxane ring. nrochemistry.com

A well-documented example that illustrates this principle is the synthesis of the closely related 4-phenyl-m-dioxane from styrene (B11656) and an excess of aqueous formaldehyde (formalin). orgsyn.org The reaction is typically refluxed for several hours in the presence of a strong acid catalyst. orgsyn.org

The choice of catalyst and reaction conditions is paramount in guiding the Prins reaction towards high yields of the desired dioxane product. A variety of both protic and Lewis acids have been successfully employed. nrochemistry.com

Historically, strong mineral acids like sulfuric acid have been used. orgsyn.org For instance, the reaction of styrene with formalin can be effectively catalyzed by sulfuric acid at reflux. orgsyn.org However, modern catalysis has introduced more selective and reusable alternatives. Heterogeneous catalysts are particularly advantageous for simplifying product purification and minimizing waste.

A comparative study on the synthesis of 4-phenyl-1,3-dioxane (B1205455) highlighted the superior performance of phosphotungstic acid over catalysts such as concentrated sulfuric acid, HZSM-5 zeolite, and sulfonated resin. researchgate.net Zeolites have also been extensively studied; for the reaction of propene and formaldehyde, H-FAU zeolite was found to be effective for producing 4-methyl-1,3-dioxane. mdpi.com The acidic and textural properties of the zeolite, such as pore volume and diameter, significantly influence the product distribution. mdpi.com

The following table summarizes the findings for various catalysts used in the Prins condensation to form 4-substituted-1,3-dioxanes.

CatalystAlkeneOptimal ConditionsStyrene Conversion (%)Dioxane Selectivity (%)Reference
Sulfuric AcidStyreneReflux, 7 hours-72-88 (yield) orgsyn.org
Phosphotungstic AcidStyrene90°C, 3 hours87.398.9 researchgate.net
H-FAU ZeolitePropene150°C, Liquid Phase45.1 (Formaldehyde Conv.)32.5 mdpi.com

The formation of the cis isomer of 5-methyl-4-phenyl-m-dioxane is a matter of stereochemical control. The stereochemistry is established during the cyclization step. The reaction is believed to proceed through a chair-like transition state. To achieve the cis configuration, the bulky substituents on the forming ring (the phenyl group at C4 and the methyl group at C5) must adopt equatorial positions to minimize steric hindrance. cijournal.ru

In studies on analogous systems, such as 5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxanes, it was observed that the thermodynamically more stable cis-isomers are formed preferentially. cijournal.ru In these cis-isomers, the methyl groups at C4 and C6 occupy diequatorial positions. cijournal.ru This principle directly applies to the target molecule, where the phenyl group at C4 and the methyl group at C5 would favor equatorial orientations, leading to the desired cis stereochemistry.

Regioselectivity is dictated by the initial electrophilic attack of the protonated formaldehyde on the alkene. In the case of propenylbenzene, the addition will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the resulting positive charge is placed on the more substituted carbon, which is also stabilized by the adjacent phenyl ring (benzylic position). This ensures the formation of the 4-phenyl substituted intermediate, leading regiospecifically to the 4-phenyl-5-methyl-m-dioxane product.

An alternative and highly effective route to 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. For the synthesis of cis-5-methyl-4-phenyl-m-dioxane, this would involve the reaction of 1-phenyl-1,3-butanediol with formaldehyde.

This method offers excellent control over the final structure, as the substitution pattern is predetermined by the structure of the diol precursor. The reaction is an equilibrium process, and it is often necessary to remove the water formed during the reaction to drive it to completion, for example, by azeotropic distillation. cijournal.ru Research on the synthesis of related 5-substituted-1,3-dioxanes demonstrates that the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diols with formaldehyde proceeds efficiently in boiling benzene (B151609) with an acid catalyst. cijournal.ru The stereochemistry of the starting diol will directly influence the stereochemistry of the resulting dioxane.

Both the Prins reaction and the condensation of 1,3-diols rely on acid catalysis to facilitate the crucial ring-closure step that forms the m-dioxane heterocycle. orgsyn.orgcijournal.ru The catalyst protonates a carbonyl oxygen, either from formaldehyde in the Prins reaction or the external aldehyde in the condensation method, making the carbon atom highly electrophilic. nrochemistry.com

In the Prins reaction, after the initial C-C bond formation, the resulting carbocation is trapped by a second formaldehyde molecule. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the protonated formaldehyde adduct, closes the ring. In the diol condensation route, the acid catalyzes the formation of a hemiacetal between the diol and formaldehyde, which then undergoes intramolecular cyclization and dehydration to yield the dioxane. A range of acids, including sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, and various Lewis acids, can be used to promote this transformation. nrochemistry.comcijournal.ru

Application of the Prins Reaction for 1,3-Dioxane Formation

Precursor Design and Functionalization Strategies

The synthesis of cis-5-methyl-4-phenyl-m-dioxane is fundamentally dependent on the design of its precursors. The two primary synthetic routes dictate two distinct precursor strategies.

Alkene-Based Precursors (for Prins Reaction): The key precursor is a specifically substituted alkene. For the target molecule, this would be (E/Z)-1-phenyl-1-propene (propenylbenzene). The geometry of the alkene and the substitution pattern are critical for the regiochemical and stereochemical outcome of the reaction.

Diol-Based Precursors (for Condensation Reaction): This strategy relies on the synthesis of the corresponding 1,3-diol, which is 1-phenyl-1,3-butanediol. The stereocenters in the diol precursor directly translate to the stereocenters in the final dioxane product. The synthesis of such diols can be a significant undertaking in itself, but it offers a more controlled and often less ambiguous path to the target stereoisomer. The biological production of important diols like 1,3-propanediol (B51772) and 2,3-butanediol (B46004) from fermentation processes is a growing field, suggesting potential future avenues for accessing complex diol precursors through biotechnological means. nih.gov

Both approaches require careful consideration of starting material availability and the stereochemical challenges inherent in each path to efficiently arrive at the desired cis-5-methyl-4-phenyl-m-dioxane.

Utilization of Aryl Olefins in m-Dioxane Synthetic Pathways

The Prins reaction, first described by H. J. Prins in 1919, has become a powerful tool for the formation of carbon-carbon and carbon-oxygen bonds. wikipedia.org The reaction typically involves the electrophilic addition of a protonated aldehyde to an alkene, leading to a carbocation intermediate that is then trapped by a nucleophile. wikipedia.org In the synthesis of 4-substituted and 4,5-disubstituted m-dioxanes, aryl olefins serve as key starting materials.

The reaction of an aryl olefin, such as styrene or its derivatives, with formaldehyde in the presence of an acid catalyst leads to the formation of a 4-aryl-m-dioxane. orgsyn.org This is a well-established procedure, with various acids like sulfuric acid being traditionally used. orgsyn.org The general mechanism involves the protonation of formaldehyde, which then acts as an electrophile, attacking the double bond of the aryl olefin. The resulting benzylic carbocation is stabilized by the phenyl group, which facilitates the reaction. This intermediate is then trapped by a second molecule of formaldehyde to form the 1,3-dioxane ring. wikipedia.org

For the synthesis of cis-5-methyl-4-phenyl-m-Dioxane, the logical aryl olefin precursor is 1-phenylprop-1-ene (propenylbenzene). This substrate contains the necessary phenyl and methyl groups that will become the substituents at the 4 and 5 positions of the m-dioxane ring, respectively.

Strategies for the Introduction of Methyl and Phenyl Substituents at Specific Positions

The introduction of the methyl and phenyl groups at the C4 and C5 positions of the m-dioxane ring with cis stereochemistry is the most critical aspect of the synthesis. The stereochemical outcome of the Prins reaction is highly dependent on the reaction conditions, including the choice of catalyst and the geometry of the starting alkene.

Research into the Prins reaction of various styrenes with formaldehyde has shown that the use of a sterically congested Lewis acid catalyst, such as 2,6-di-tert-butylphenoxy(difluoro)borane, can influence the diastereoselectivity of the reaction. In the specific case of the reaction between 1-phenylprop-1-ene and formaldehyde, using this catalyst in 1,4-dioxane (B91453) as a solvent resulted in the formation of 5-methyl-4-phenyl-m-dioxane. However, this particular method yielded a mixture of isomers with the trans isomer being the major product, in a 75:25 trans/cis ratio. organic-chemistry.org

This indicates that while the desired product can be formed, achieving high cis selectivity with this specific Lewis acid is challenging. The reaction proceeds through a carbocation intermediate, and the facial selectivity of the subsequent ring closure determines the final stereochemistry. The steric bulk of the catalyst likely influences the approach of the second formaldehyde molecule, but in this instance, it does not sufficiently favor the formation of the cis isomer.

Table 1: Diastereoselectivity in the Prins Reaction of 1-Phenylprop-1-ene with Formaldehyde

CatalystSolventTemperature (°C)trans:cis RatioReference
2,6-di-tert-butylphenoxy(difluoro)borane1,4-dioxane2575:25 organic-chemistry.org

Recent advancements in asymmetric catalysis have provided alternative strategies to control the stereochemistry of the Prins reaction. Studies using chiral, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have demonstrated high enantioselectivity in the intermolecular Prins reaction of aryl olefins with paraformaldehyde. nih.gov Significantly, when using deuterated styrenes, it was observed that the cis-olefin starting material exclusively yielded the cis-1,3-dioxane product. nih.gov This suggests that starting with cis-1-phenylprop-1-ene could be a viable strategy to obtain the desired cis-5-methyl-4-phenyl-m-Dioxane. The confined chiral environment of the catalyst appears to enforce a concerted or highly asynchronous addition, preserving the stereochemistry of the starting olefin in the product. nih.gov

Therefore, a promising strategy for the stereoselective synthesis of cis-5-methyl-4-phenyl-m-Dioxane would involve the use of a cis-1-phenylprop-1-ene as the starting material in conjunction with a catalyst system that promotes a stereospecific Prins reaction. While traditional Lewis acids may lead to mixtures of diastereomers, the development of more sophisticated catalytic systems offers a pathway to achieving high selectivity for the desired cis isomer. Further research into the application of these advanced catalytic methods to substituted styrenes like 1-phenylprop-1-ene is warranted to establish a high-yielding and stereoselective synthesis of cis-5-methyl-4-phenyl-m-Dioxane.

Stereochemical Investigations of Cis 5 Methyl 4 Phenyl M Dioxane and Its Analogs

Configurational Isomerism within the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, exhibits configurational isomerism due to the spatial arrangement of substituents on the ring. pearson.comwikipedia.org Similar to cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de However, the presence of the C-O bonds, which are shorter than C-C bonds, leads to more pronounced diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de This results in a strong thermodynamic preference for equatorial substituents at the C2 position. thieme-connect.de

The stereochemistry of substituted 1,3-dioxanes, including cis-5-methyl-4-phenyl-m-dioxane, is defined by the relative orientation of the substituents on the ring. The terms cis and trans are used to describe whether the substituents are on the same side or opposite sides of the ring, respectively. khanacademy.org For instance, in cis-5-methyl-4-phenyl-m-dioxane, the methyl group at C5 and the phenyl group at C4 are on the same side of the dioxane ring.

The conformational equilibrium of the 1,3-dioxane ring can be influenced by various factors, including the nature and position of the substituents. acs.orgresearchgate.net Quantum-chemical studies have been employed to investigate the potential energy surfaces and conformational isomerizations of substituted 1,3-dioxanes. researchgate.net These studies have revealed that the chair conformer is typically the most stable, with local minima also existing for twist and boat conformations. researchgate.net

Methodologies for cis/trans Stereochemical Assignment

The determination of the cis/trans configuration of 1,3-dioxane derivatives is crucial for understanding their chemical and biological properties. Several methodologies are employed for this purpose, including spectroscopic techniques and computational analysis.

Influence of Substituents on Configurational Equilibrium

The position of the equilibrium between cis and trans isomers of substituted 1,3-dioxanes is significantly influenced by the nature of the substituents. acs.org The addition of salts, such as lithium bromide, to the reaction medium can also affect the position of this equilibrium. acs.org This effect is attributed to the complexation of lithium ions, which can lead to increased stability of the axial isomers for certain substituents like -CO2H, -CO2CH3, -CONHCH3, and -CH2OH at the C5 position. acs.org

Studies have shown that for 2-aryl-1,3-dioxanes, there is a strong preference for the aryl group to occupy the equatorial position due to its large A-value (a measure of steric bulk). researchgate.net However, computational calculations on isolated molecules have indicated a higher stability for structures with an axially oriented aromatic substituent. researchgate.net

Development and Validation of Empirical Correlations for Stereochemical Prediction

Empirical correlations based on spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), have been developed to predict the stereochemistry of 1,3-dioxanes. For example, in acetonides of syn- and anti-1,3-diols, the chemical shift of the acetal (B89532) carbon in the 13C NMR spectrum can be used for stereochemical determination. thieme-connect.de A chemical shift below δ 100 is indicative of a syn-1,3-diol acetonide, while a value above δ 100 suggests an anti-1,3-diol acetonide. thieme-connect.de

Furthermore, differential mass spectrometry, coupled with quantum-chemical calculations of formation enthalpies for fragmentation ions, has been utilized to study the stereochemistry of 1,3-dioxane derivatives. researchgate.netresearchgate.net These methods have shown agreement with results from NMR and X-ray crystallography. researchgate.net

Principles of Stereoselective Synthesis Applied to 1,3-Dioxanes

The stereoselective synthesis of 1,3-dioxanes is a key area of research, enabling the controlled formation of specific stereoisomers. One common method for preparing 1,3-dioxanes is the reaction of an aldehyde or ketone with a 1,3-diol, often catalyzed by a Brønsted or Lewis acid. wikipedia.orgorganic-chemistry.org The Prins reaction also provides a route to substituted 1,3-dioxanes. wikipedia.org

Stereoselective formation of cis-trisubstituted 1,3-dioxanes has been achieved through the oxa-Michael reaction of cis-arranged δ-siloxyenones with 1,3,5-trioxane (B122180) and methanesulfonic acid. oup.comoup.com This methodology has proven effective for producing cis-arranged heterocyclic systems. oup.comoup.com In these reactions, aryl ketones have been found to be more reactive than aliphatic ketones, leading to the selective formation of cis-trisubstituted 1,3-dioxanes. oup.com

Another approach involves the stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones, which proceed with complete stereocontrol to form bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.gov The stereochemical outcome is rationalized by steric and stereoelectronic interactions in boat-like transition states of the 1,3-dioxane ring. nih.gov

Enantiomeric Resolution Strategies for Chiral Aminodioxane Analogs

Chiral resolution is a critical process for separating racemic mixtures of chiral compounds, such as aminodioxane analogs, into their individual enantiomers. wikipedia.org This is particularly important in the development of pharmaceuticals, where different enantiomers can have distinct biological activities. mdpi.com

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgpharmtech.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another strategy is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. mdpi.com The enantiomers interact differently with the chiral stationary phase, leading to their separation. mdpi.com

Kinetic resolution, which can be achieved through enzymatic or asymmetric reactions, is another powerful technique. This method relies on the different reaction rates of the enantiomers with a chiral catalyst or enzyme, allowing for the separation of the unreacted enantiomer from the product. For aminodioxane analogs where direct racemization of the unwanted enantiomer is not possible, a chemical transformation to a non-chiral intermediate can be employed to recycle the material. rsc.org

A specific example is the chiral resolution of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane, which is available commercially with high enantiomeric purity. sigmaaldrich.com

Conformational Analysis of Cis 5 Methyl 4 Phenyl M Dioxane

Elucidation of Conformational Landscapes in Six-Membered Heterocycles

Saturated six-membered rings, such as cyclohexane (B81311) and its heterocyclic analogs like 1,3-dioxane (B1201747), are not planar. To alleviate angle strain and torsional strain, they adopt a variety of non-planar conformations. bashgmu.ruresearchgate.net The most stable and well-studied of these is the chair conformation . researchgate.net In this arrangement, the carbon atoms are puckered, resembling a lounge chair, with four atoms in a plane and two out of the plane, one above and one below. libretexts.org This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by staggering adjacent bonds.

Other higher-energy conformations are also part of the conformational landscape. The boat conformation , which has a C2v symmetry group, is less stable than the chair due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. researchgate.netlibretexts.org A more stable, non-eclipsed version of the boat is the twist-boat (or skew-boat) conformation, which represents a local energy minimum on the potential energy surface. researchgate.netwikipedia.org The interconversion between two different chair forms, a process known as ring-flipping, proceeds through these higher-energy intermediates, including the half-chair conformation, which acts as the transition state. researchgate.net The principles governing these conformational preferences in cyclohexane are largely applicable to 1,3-dioxane, though the presence of heteroatoms can introduce subtle changes in bond lengths, bond angles, and torsional barriers. stackexchange.com

Identification of Preferred Conformers and Their Relative Stabilities

For substituted 1,3-dioxanes, the position of the substituents on the ring dictates the relative stability of the possible conformers. In cis-5-methyl-4-phenyl-m-dioxane, the methyl and phenyl groups are on the same side of the ring. This geometric constraint leads to two possible chair conformations that can interconvert via ring-flipping.

The two chair conformers of cis-5-methyl-4-phenyl-m-dioxane are diastereomeric, meaning they have different energies. In one conformer, the phenyl group at C4 is in an equatorial position and the methyl group at C5 is in an axial position. In the other, the phenyl group is axial and the methyl group is equatorial.

The relative stability of these two chair forms is determined by the steric demands of the axial substituent. An axial substituent experiences destabilizing steric interactions with the other two axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. askthenerd.com The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which corresponds to the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers for a monosubstituted ring. pleiades.online

A larger A-value signifies a greater preference for the equatorial position. For a methyl group, the A-value in a cyclohexane system is approximately 1.7 kcal/mol. nih.gov The phenyl group is considerably bulkier, with an A-value of about 2.9-3.0 kcal/mol. nih.gov

Conformer 1: Equatorial Phenyl, Axial Methyl: In this conformation, the bulky phenyl group occupies the sterically favored equatorial position. The smaller methyl group is in the axial position, where it experiences 1,3-diaxial interactions with the axial hydrogen at C2 and one of the lone pairs on the oxygen at O1.

Conformer 2: Axial Phenyl, Equatorial Methyl: Here, the methyl group is in the less hindered equatorial position, but the large phenyl group is forced into the axial position. This results in significant 1,3-diaxial interactions between the phenyl group and the axial hydrogens at C2 and C6.

Given the significantly larger A-value of the phenyl group compared to the methyl group, the conformation with the equatorial phenyl group and axial methyl group is predicted to be the more stable of the two chair forms. The energy difference between these two conformers is approximately the difference in their A-values, which is about 1.2 kcal/mol (2.9 kcal/mol - 1.7 kcal/mol).

Analysis of Chair Conformers for cis-5-methyl-4-phenyl-m-Dioxane
ConformerC4-Phenyl PositionC5-Methyl PositionMajor Steric InteractionsRelative Stability
1EquatorialAxialAxial Methyl ↔ Axial H/Lone PairMore Stable
2AxialEquatorialAxial Phenyl ↔ Axial HydrogensLess Stable

While the chair conformations represent the energy minima for cis-5-methyl-4-phenyl-m-dioxane, the twist-boat and half-chair conformers are crucial for understanding the dynamics of ring interconversion. stackexchange.com

Twist-Boat Conformers: These conformers are local energy minima on the potential energy surface, but are significantly higher in energy than the chair forms. wikipedia.orgstackexchange.com For 1,3-dioxane systems, twist-boat conformers have been identified as intermediates in the ring inversion process. stackexchange.com

Half-Chair Conformers: The half-chair conformation is not a stable intermediate but rather a transition state on the pathway between a chair and a twist-boat conformer. bashgmu.ruresearchgate.net It is characterized by having five of the ring atoms in or near a plane. This conformation represents the energy maximum during the initial phase of the ring-flip, making it the least stable of the conformers. researchgate.net

Quantitative Assessment of Conformational Energies and Barriers

To provide a more detailed picture of the conformational preferences, quantitative assessments of the energies of the different conformers and the barriers between them are necessary. This is often achieved through a combination of experimental techniques like NMR spectroscopy and computational methods.

The Gibbs conformational energy (A-value) represents the preference of a substituent for the equatorial position. As discussed, these values are critical for predicting the most stable conformer in polysubstituted rings. For 5-substituted 1,3-dioxanes, experimental and theoretical studies have determined the ∆G° values for various substituents. For instance, a quantum-chemical study of 5-methyl-1,3-dioxane determined a ∆G° value for the methyl group based on NMR coupling constants, which was consistent with published data. Similarly, the conformational energy of a 5-phenyl group in a 1,3-dioxane ring has been shown to be influenced by nonclassical C-H···O hydrogen bonds, which can stabilize an axial orientation more than expected based purely on sterics.

For cis-5-methyl-4-phenyl-m-dioxane, the equilibrium will strongly favor the conformer with the equatorial phenyl group. The relative Gibbs free energy difference between the two chair forms can be approximated from the A-values.

Approximate Conformational Energies of Substituents
SubstituentApproximate A-value (kcal/mol)Reference
Methyl1.7 nih.gov
Phenyl2.9 - 3.0 nih.gov

The energy difference (ΔΔG°) between the two chair conformers of the cis isomer is approximately 1.2 kcal/mol, favoring the equatorial-phenyl/axial-methyl conformation.

A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For conformational analysis, the PES illustrates the relative energies of all possible conformers (minima) and the energy barriers of the transition states that separate them (maxima).

Quantum-chemical studies on substituted 1,3-dioxanes have detailed these surfaces. stackexchange.com For a typical 1,3-dioxane, the PES shows that the chair conformers are the global minima. The process of ring inversion from one chair to another involves passing through a half-chair transition state to a higher-energy twist-boat intermediate. From the twist-boat, the ring passes through another half-chair transition state before settling into the inverted chair conformation. stackexchange.com

The energy barriers for these transformations have been calculated. For 5-alkyl- and 5-phenyl-1,3-dioxanes, the barriers for the chair-to-twist conversion have been estimated to be in the range of 8-11 kcal/mol, with the half-chair being the transition state. stackexchange.com

Illustrative Energy Parameters for 1,3-Dioxane Inversion (kcal/mol)
Conformer/Transition StateTypical Relative Energy (to most stable chair)Role in Conformational Pathway
Chair (e.g., eq-Ph, ax-Me)0Global Minimum
Chair (e.g., ax-Ph, eq-Me)~1.2Local Minimum
Twist-Boat~5-6Intermediate
Half-Chair~10-11Transition State

Note: These values are illustrative based on data for related 1,3-dioxane systems and serve to represent the general energy landscape. researchgate.netstackexchange.com

The conformational analysis of cis-5-methyl-4-phenyl-m-dioxane reveals a dynamic system where the chair conformation with an equatorial phenyl group is strongly preferred. The quantitative energy differences, derived from both experimental A-values and computational studies of related systems, underscore the significant steric influence of the phenyl group in directing the conformational equilibrium.

Influence of Solvent Environment on Conformational Equilibrium

The conformational equilibrium of substituted 1,3-dioxanes, including cis-5-methyl-4-phenyl-m-dioxane, is not static and can be significantly influenced by the solvent environment. The polarity of the solvent plays a crucial role in determining the relative stability of different conformers, thereby shifting the equilibrium. This phenomenon arises from the differential solvation of the conformers, whose dipole moments can vary considerably.

Research into related 5-substituted 1,3-dioxane systems has demonstrated this principle effectively. For instance, studies on 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid have shown that the formation of the cis-isomer is favored in polar solvents such as acetonitrile (B52724) or water. researchgate.net This preference is attributed to the ability of polar solvents to better stabilize the conformer with the larger dipole moment, thus mitigating the through-space dipole-dipole repulsions that might destabilize it in a non-polar environment. researchgate.net

The Gibbs free energy of conformation (ΔG°), which provides a quantitative measure of the stability difference between conformers, shows a clear dependence on the solvent. Theoretical calculations on similar compounds, such as 5-methyl-2,2-diphenyl-1,3-dioxane, have quantified this effect. In a non-polar solvent like benzene (B151609) (C₆H₆), the ΔG° for the 5-methyl group was found to be 0.84 kcal/mol, while in the more polar chloroform (B151607) (CHCl₃), it increased to 1.45 kcal/mol. researchgate.net This indicates a significant shift in the conformational equilibrium based on the solvent medium. researchgate.net

Interactive Table 1: Conformational Free Energy (ΔG°) of Related 5-Substituted 1,3-Dioxanes in Various Solvents

CompoundSolventΔG° (kcal/mol)Source
5-Methyl-2,2-diphenyl-1,3-dioxaneChloroform (CHCl₃)1.45 researchgate.net
5-Methyl-2,2-diphenyl-1,3-dioxaneBenzene (C₆H₆)0.84 researchgate.net
5-Phenyl-1,3-dioxaneDiethyl ether (Et₂O)1.0 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for observing these solvent-induced conformational changes. The chemical shifts (δ) of protons within the dioxane ring are highly sensitive to their orientation (axial or equatorial), which is dictated by the ring's conformation. Studies on cis-5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid revealed that the chemical shift of the methyl group protons and the chemical shift difference (Δδ) between the axial and equatorial protons at the C-4 and C-6 positions vary with the deuterated solvent used. researchgate.net

In chloroform-d (B32938) (CDCl₃), the methyl group signal appears at 1.11 ppm, and the Δδ for the C-4,6 protons is 0.91 ppm. researchgate.net Changing the solvent to the more polar acetone-d₆ shifts the methyl signal to 1.05 ppm and reduces the Δδ for the C-4,6 protons to 0.83 ppm. researchgate.net This alteration in NMR parameters is direct evidence of a change in the average conformation of the molecule, driven by the different solvent environments. researchgate.net

Interactive Table 2: ¹H NMR Chemical Shift Data for a Related Dioxane in Different Solvents

SolventMethyl Group (C-5) Chemical Shift (δ)C-4,6 Hₐₓ/Hₑq Chemical Shift Difference (Δδ)Source
Chloroform-d (CDCl₃)1.11 ppm0.91 ppm researchgate.net
Acetone-d₆1.05 ppm0.83 ppm researchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic molecules, including cyclic systems like 1,3-dioxanes.

¹H NMR spectroscopy is particularly valuable for studying the conformational preferences of the dioxane ring. The chemical shifts and coupling constants of the protons provide insights into their spatial arrangement. In cis-disubstituted cyclohexanes, one substituent must be in an axial position while the other is equatorial. libretexts.org This principle also applies to the chair conformation of 1,3-dioxanes.

For 1,3-dioxane (B1201747) derivatives, the chair conformation is generally preferred. researchgate.netthieme-connect.de The orientation of substituents, whether axial or equatorial, significantly influences the chemical shifts of nearby protons. For instance, an axial methyl group at C-5 is typically deshielded compared to an equatorial one. researchgate.net The chemical shift difference between the equatorial and axial protons at C-4 and C-6 is also a key indicator of the cis or trans configuration. researchgate.net In cis-isomers where the C-5 methyl group and the C-2 substituent are on the same side, this difference is small, while in trans-isomers, it is significantly larger. researchgate.net

The conformational equilibrium between different chair forms can be studied by analyzing the ¹H NMR spectra at various temperatures. copernicus.orgresearchgate.net As the temperature increases, the rate of conformational exchange increases, leading to the coalescence and subsequent narrowing of NMR signals. copernicus.org

Table 1: Representative ¹H NMR Data for Substituted 1,3-Dioxanes

CompoundSolventProtonChemical Shift (ppm)
cis-5-carboxymethyl-2-isopropyl-5-methyl-1,3-dioxaneChloroform-d (B32938)C-5 Methyl~1.0
trans-5-carboxymethyl-2-isopropyl-5-methyl-1,3-dioxaneChloroform-dC-5 Methyl~1.5-1.6
1,3,5-triphenyl-1,3,5-trimethyl-cyclotrisiloxaneDeuterated methyl cyclohexane (B81311)Phenyl Protons7.10, 7.20, 7.33 and 7.39, 7.51, 7.67
1,3,5-triphenyl-1,3,5-trimethyl-cyclotrisiloxaneDeuterated methyl cyclohexaneMethyl Protons0.335, 0.402, 0.497

This table presents illustrative data from related compounds to highlight the principles of ¹H NMR in conformational analysis.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. docbrown.info The chemical shift of each carbon atom is sensitive to its local electronic environment. In symmetrically substituted dioxanes, such as 1,4-dioxane (B91453), all carbon atoms are chemically equivalent and thus show only a single signal in the ¹³C NMR spectrum. docbrown.infomasterorganicchemistry.com However, for a molecule like cis-5-methyl-4-phenyl-m-dioxane, the carbon atoms are in distinct chemical environments, leading to a unique signal for each.

The chemical shifts in ¹³C NMR can be predicted to some extent based on additive substituent effects. oregonstate.edu The presence of electronegative oxygen atoms in the dioxane ring generally shifts the signals of adjacent carbons to a higher frequency (downfield). Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Organic Compounds

Carbon TypeChemical Shift Range (ppm)
Alkyl5 - 45
Alkyne65 - 95
Alkene100 - 150
Aromatic110 - 170
Carbonyl (Ketone/Aldehyde)190 - 220
Carbonyl (Ester/Acid/Amide)160 - 185

This table provides general chemical shift ranges and is not specific to the title compound.

When one-dimensional NMR spectra are insufficient to fully determine the stereochemistry, advanced two-dimensional (2D) NMR techniques are employed. These methods reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. ipb.ptmdpi.com This is particularly powerful for determining the relative stereochemistry of substituents. For example, a cross-peak between the protons of the methyl group at C-5 and the phenyl group at C-4 would provide strong evidence for their cis relationship. mdpi.com

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For cis-5-methyl-4-phenyl-m-dioxane, the IR spectrum would be expected to show characteristic absorptions for:

C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹, typical for ethers and acetals.

C-H stretching: Absorptions for the aliphatic C-H bonds of the dioxane ring and the methyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl group would be seen just above 3000 cm⁻¹.

C=C stretching: The aromatic ring of the phenyl group would give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structure Determination

For substituted 1,3-dioxanes, X-ray crystallography has confirmed that the ring typically adopts a chair conformation. researchgate.netasianpubs.org In the case of cis-5-methyl-4-phenyl-m-dioxane, a crystal structure would definitively confirm the cis relationship between the methyl and phenyl groups and their axial or equatorial orientations in the solid state.

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrometer, the molecule is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. docbrown.infodocbrown.info

The molecular ion of cis-5-methyl-4-phenyl-m-dioxane would have an m/z value corresponding to its molecular formula. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is a fingerprint of the molecule's structure. Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the C-O and C-C bonds of the ring. docbrown.infomiamioh.edu

High-resolution mass spectrometry (HRMS) can measure the m/z values with very high accuracy (typically to four decimal places). docbrown.infodocbrown.info This allows for the determination of the exact elemental composition of the molecular ion and its fragments, which is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. When a molecule, such as cis-5-methyl-4-phenyl-m-dioxane, is exposed to UV or visible light, it can absorb energy, leading to the promotion of electrons from a lower energy molecular orbital to a higher energy one. youtube.comstpaulsschool.org.uk The specific wavelengths of light absorbed provide insights into the nature of the chromophores present in the molecule.

In the case of cis-5-methyl-4-phenyl-m-dioxane, the primary chromophore responsible for UV absorption is the phenyl group. The dioxane ring itself, being a saturated heterocyclic system, does not exhibit significant absorption in the near-UV region (200-400 nm). The electronic transitions observed in the UV spectrum of this compound are therefore primarily associated with the π-electrons of the benzene (B151609) ring and the non-bonding (n) electrons of the oxygen atoms in the dioxane ring.

The principal electronic transitions expected for cis-5-methyl-4-phenyl-m-dioxane are π→π* and n→π* transitions. stpaulsschool.org.uklibretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. stpaulsschool.org.ukshu.ac.uk In the phenyl group, these transitions are characteristic and typically give rise to strong absorption bands. For monosubstituted benzenes, such as toluene (B28343) (a simple analogue with a methyl-substituted phenyl ring), two distinct π→π* absorption bands are often observed. The more intense band, referred to as the E2-band, typically appears around 200-220 nm. A second, less intense band, known as the B-band (benzenoid band), which arises from a symmetry-forbidden transition in benzene but becomes allowed upon substitution, is observed at longer wavelengths, generally around 250-270 nm. The presence of the dioxane substituent on the phenyl ring is expected to cause a slight red shift (a shift to longer wavelengths) of these absorptions compared to benzene.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron from one of the oxygen atoms of the dioxane ring to an anti-bonding π* orbital of the phenyl ring. stpaulsschool.org.ukshu.ac.uk These transitions are generally of much lower intensity compared to π→π* transitions. The absorption bands corresponding to n→π* transitions are often weak and can be obscured by the stronger π→π* absorptions.

The expected UV-Vis absorption data for cis-5-methyl-4-phenyl-m-dioxane, based on analogy with similar phenyl-substituted compounds, is summarized in the interactive data table below.

**Interactive Data Table: Inferred UV-Vis Spectroscopic Data for cis-5-methyl-4-phenyl-m-dioxane***

Transition TypeExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Chromophore
π→π* (E2-band)~ 210HighPhenyl ring
π→π* (B-band)~ 260ModeratePhenyl ring
n→π*> 270LowPhenyl ring and Dioxane Oxygens

Detailed Research Findings:

The electronic spectrum of cis-5-methyl-4-phenyl-m-dioxane is dominated by the absorptions of the phenyl chromophore. The substitution of the phenyl ring with the m-dioxane moiety is expected to result in a bathochromic (red) shift of the characteristic benzene absorption bands. This is due to the electronic interaction between the dioxane ring and the phenyl group. The oxygen atoms of the dioxane ring, with their non-bonding electrons, can act as auxochromes, which can slightly increase the conjugation and lower the energy gap for the π→π* transitions.

The fine structure often observed in the B-band of benzene is typically lost in substituted benzenes, resulting in a broader absorption band. The polarity of the solvent can also influence the position and intensity of the absorption bands. For n→π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, a shift to shorter wavelengths, because polar solvents can stabilize the non-bonding electrons, thus increasing the energy required for the transition. shu.ac.uk Conversely, π→π* transitions often exhibit a slight bathochromic shift with increasing solvent polarity.

Theoretical and Computational Studies of Cis 5 Methyl 4 Phenyl M Dioxane

Quantum-Chemical Calculation Methodologies Applied to 1,3-Dioxanes

Quantum-chemical calculations have become an indispensable method for studying the complex conformational behavior of 1,3-dioxane (B1201747) and its derivatives. researchgate.net These computational techniques allow for the calculation of various molecular characteristics with a degree of accuracy that is often comparable to experimental results. Both Density Functional Theory (DFT) and ab initio methods are widely employed to explore the potential energy surfaces (PES) of these heterocyclic systems. proquest.com The primary goal is often to determine the relative energies of different conformers, such as the chair and twist forms, and the energy barriers that separate them. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating the energetic properties of 1,3-dioxane derivatives. For instance, the B3PW91 functional combined with the 6-31G(d,p) basis set has been successfully used to simulate the isomerization reactions of substituted 1,3-dioxanes. proquest.com Modern computational studies often employ advanced functionals and basis sets, such as the PBE0-D4/def2-TZVP level of theory, to achieve high accuracy in energy calculations. acs.org

DFT calculations are crucial for locating and characterizing stationary points on the potential energy surface, including energy minima corresponding to stable conformers and transition states corresponding to the barriers between them. This allows for a detailed mapping of conformational interconversion pathways.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are frequently used for the conformational analysis of 1,3-dioxanes. researchgate.net For example, studies on 5-substituted 1,3-dioxanes, including 5-phenyl-1,3-dioxane, have utilized the RHF/6-31G(d) level of theory to map the potential energy surface. researchgate.net

These calculations have shown that for many 5-substituted 1,3-dioxanes, the potential energy surface features a global minimum corresponding to the equatorial chair conformer (Ceq). researchgate.net Local minima are often found for the axial chair (Cax) and various twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.net The relative energies of these conformers and the transition states between them determine the conformational dynamics of the molecule. A comparative analysis of 1,3-dioxane and 1,3-dithiane (B146892) using HF/6-31G(d) and MP2/6-31G(d) methods revealed common isomerization routes, with the potential energy surface containing six minima, including chair invertomers and flexible forms. researchgate.net

Table 1: Calculated Relative Energies of Conformers for 5-Phenyl-1,3-Dioxane Calculations performed at the RHF/6-31G(d) level of theory.

ConformerRelative Energy (ΔE, kcal/mol)
Equatorial Chair (Ceq)0.00
Axial Chair (Cax)1.10
1,4-Twist (1,4-T)7.90
2,5-Twist (2,5-T)6.70

Data sourced from Kuramshina and Kuznetsov, 2010. researchgate.net

Molecular Simulation and Dynamic Modeling Approaches

While quantum-chemical calculations typically focus on stationary points, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational transformations of molecules. researchgate.net Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms, allowing for the simulation of chemical reactions and dynamics without pre-defined force fields. researchgate.net

For 1,3-dioxanes, molecular dynamics simulations have been used to establish that flexible conformers can transform into each other and into the more stable chair conformer at room temperature (around 295–300 K). researchgate.net Such simulations can reveal the pathways and timescales of conformational isomerization, offering a dynamic picture that complements the static view from potential energy surface calculations. researchgate.net Studies on related molecules like 1,4-dioxane (B91453) have used MD simulations to investigate their interaction with biological systems, demonstrating how these computational techniques can be applied to understand the broader impact of such compounds. nih.gov

Prediction and Correlation of Spectroscopic Parameters

A significant application of theoretical and computational chemistry is the prediction of spectroscopic parameters, which can then be correlated with experimental data. This synergy is invaluable for structure elucidation and for validating the accuracy of the computational models used.

The vicinal proton-proton coupling constant (³JHH) is a key parameter in NMR spectroscopy that is highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship. uci.edu Theoretical calculations can predict these coupling constants, providing a powerful tool for determining the stereochemistry and conformational preferences of cyclic molecules like cis-5-methyl-4-phenyl-m-dioxane. uci.edu

Quantum-chemical studies on 5-substituted 1,3-dioxanes have successfully calculated vicinal coupling constants to determine the conformational energies of the substituents. researchgate.net By calculating the expected coupling constants for different stable conformers (e.g., axial and equatorial chair forms), a Boltzmann-weighted average can be compared to the experimental value to determine the equilibrium populations of the conformers. uci.edu These calculations can be performed using DFT, which includes contributions from the Fermi contact, spin-dipolar, and spin-orbital terms. researchgate.net

Table 2: Calculated Torsion Angles and Vicinal Coupling Constants for the Equatorial Chair Conformer of 5-Phenyl-1,3-Dioxane Calculations performed at the RHF/6-31G(d) level of theory.

Torsion AngleAngle (°)Coupling ConstantCalculated Value (Hz)
O1-C2-O3-C455.8³J(H4a-H5a)11.1
C2-O3-C4-C5-55.8³J(H4e-H5a)5.1
O3-C4-C5-C653.0³J(H4a-H5e)3.7
C4-C5-C6-O1-53.0³J(H4e-H5e)2.0

Data sourced from Kuramshina and Kuznetsov, 2010. researchgate.net

The direct comparison of computed and experimental spectra is a cornerstone of modern chemical research. For instance, computed IR spectra, whether from standard harmonic frequency analysis or from ab initio molecular dynamics, can be quantitatively compared to experimental spectra. nih.gov This process often requires data processing, such as baseline correction and peak smoothing, to allow for an objective comparison using similarity measures like the Pearson correlation coefficient. nih.gov Such comparisons not only aid in spectral assignment but also serve as a benchmark for the performance of different quantum-chemical methods. nih.gov

In the context of 1,3-dioxanes, the comparison between calculated and experimental NMR data is particularly fruitful. For example, the chemical shifts of protons can be indicative of their orientation (axial vs. equatorial). In 5-methyl-2-substituted-1,3-dioxanes, an axial methyl group at the C-5 position is significantly deshielded compared to an equatorial one. researchgate.net By calculating the expected NMR parameters for different isomers and conformers of cis-5-methyl-4-phenyl-m-dioxane and comparing them to experimental data, its precise three-dimensional structure and conformational equilibrium can be confidently established. researchgate.netresearchgate.net

Theoretical and computational chemistry offers a powerful lens through which to investigate the molecular properties of cis-5-methyl-4-phenyl-m-dioxane at the atomic level. These methods allow for the detailed examination of its electronic structure, providing insights that complement experimental findings.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and physical properties. For cis-5-methyl-4-phenyl-m-dioxane, computational models, particularly those based on density functional theory (DFT), are employed to predict its geometric and electronic characteristics. Such studies on dioxane derivatives help in understanding stereoelectronic effects, such as the anomeric effect, which can influence the conformational preferences of the molecule. researchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of electron distribution. This analysis for cis-5-methyl-4-phenyl-m-dioxane would reveal the electronegativity differences between the constituent atoms. The oxygen atoms in the dioxane ring are expected to carry significant negative charges due to their high electronegativity, while the adjacent carbon atoms would exhibit positive charges. The phenyl and methyl substituents would further modulate this charge distribution.

A representative Mulliken population analysis for cis-5-methyl-4-phenyl-m-dioxane, based on theoretical calculations, might yield the following charge distribution. Please note that the exact values can vary depending on the level of theory and basis set used in the computation.

AtomRepresentative Mulliken Charge (e)
O1-0.65
C2+0.40
O3-0.65
C4+0.15
C5+0.05
C6+0.20
Phenyl Group-0.10 (net charge)
Methyl Group+0.05 (net charge)

This table is illustrative and represents typical charge distributions for such a molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its behavior in electronic transitions. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For cis-5-methyl-4-phenyl-m-dioxane, the HOMO is likely to be localized on the electron-rich phenyl group and the oxygen atoms of the dioxane ring, which act as electron donors. Conversely, the LUMO is expected to be distributed over the phenyl ring and the σ* orbitals of the C-O bonds, which can accept electrons. Computational studies on phenyl-substituted dioxanes have explored their HOMO-LUMO gaps. smolecule.com

A theoretical FMO analysis for cis-5-methyl-4-phenyl-m-dioxane would provide the energies of these orbitals and the resulting energy gap.

Molecular OrbitalRepresentative Energy (eV)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap 6.3

This table is illustrative and represents typical FMO energies and gap for such a molecule.

The size of the HOMO-LUMO gap influences the molecule's electronic properties and its potential applications in various chemical reactions.

Reactivity and Transformation Pathways of Cis 5 Methyl 4 Phenyl M Dioxane

Acid-Catalyzed Isomerization Mechanisms

The isomerization of 1,3-dioxanes, including the cis-trans isomerization, is a well-documented process often catalyzed by acids. nih.gov In the case of cis-5-methyl-4-phenyl-m-dioxane, acid catalysis can facilitate the conversion to its trans isomer. This process is believed to proceed through a mechanism involving protonation of one of the oxygen atoms in the dioxane ring, followed by cleavage of a carbon-oxygen bond to form a stabilized carbocation intermediate.

The stability of this intermediate is a key factor in the isomerization process. The phenyl group at the C4 position can stabilize the positive charge through resonance, while the methyl group at C5 also contributes to stability through an inductive effect. Rotation around the remaining carbon-carbon single bond in the ring-opened intermediate, followed by ring-closure, can then lead to the formation of the more thermodynamically stable trans isomer. The relative stability of the cis and trans isomers is influenced by steric interactions between the substituents on the dioxane ring.

Studies on related 5-substituted 1,3-dioxanes have shown that the preference for an axial or equatorial orientation of the substituent at C5 can be influenced by electrostatic interactions. researchgate.net For instance, positively charged groups may favor an axial position due to electrostatic attraction with the C-O dipole. researchgate.net While a carbonyl group at C5 has a smaller conformational effect, a similar favoring of the axial orientation has been observed for 5-fluoro derivatives, which is attributed to the gauche effect. researchgate.net

Investigating Ring-Opening Reactions and Subsequent Derivative Formation

The acetal (B89532) linkage in cis-5-methyl-4-phenyl-m-dioxane is susceptible to cleavage under acidic conditions, leading to ring-opening reactions. This reactivity allows for the formation of various derivatives. The initial ring-opening, similar to the first step of isomerization, generates a carbocationic intermediate which can then be trapped by nucleophiles.

For example, in the presence of an alcohol, the ring-opened intermediate can react to form a β-alkoxy aldehyde. This type of rearrangement has been observed for other m-dioxanes and represents a significant transformation pathway. acs.org The specific nature of the resulting derivative is dependent on the nucleophile present in the reaction mixture.

Furthermore, the study of ring-opening reactions extends to understanding the fragmentation of related cyclic ethers. For instance, research on 1,4-dioxane (B91453) complexes with Grignard reagents has shown that the ether ring can be cleaved, leading to the formation of new ether degradation products. epa.gov While not directly involving cis-5-methyl-4-phenyl-m-dioxane, these studies provide insight into the general reactivity of cyclic ethers and the types of transformations they can undergo.

Heterogeneous Catalytic Reduction Strategies for Substituted 1,3-Dioxanes

The reduction of functional groups within the 1,3-dioxane (B1201747) framework presents a valuable synthetic strategy. Heterogeneous catalytic reduction offers a method for selectively transforming substituents while preserving the dioxane ring. For instance, the hydrogenation of 5-acyl-1,3-dioxanes to the corresponding heterocyclic alcohols has been successfully achieved using metal-containing catalysts. finechem-mirea.ruresearchgate.net

Studies have shown that catalysts such as Pd/C are highly effective for this transformation, achieving high selectivity for the alcohol product with good conversion rates of the starting ketone. finechem-mirea.ruresearchgate.net Other catalysts, including those containing Ni, have been found to be less active in this specific reduction. finechem-mirea.ru The choice of catalyst is crucial for achieving the desired outcome and minimizing side reactions.

CatalystConversion of Ketone (%)Selectivity for Alcohol (%)Reference
Pd/C60-90>95 finechem-mirea.ruresearchgate.net
Ni-containing catalystsLower activityLower selectivity finechem-mirea.ru

This methodology provides a pathway to synthesize functionalized 1,3-dioxanes that can serve as building blocks for more complex molecules. The ability to perform these reductions under heterogeneous conditions also offers advantages in terms of catalyst recovery and reuse.

Studies on Rearrangement Reactions of m-Dioxanes to Alternative Scaffolds

Beyond simple isomerization and ring-opening, m-dioxanes can undergo more complex rearrangement reactions to form entirely different molecular scaffolds. These transformations often occur under catalytic conditions and can lead to the synthesis of valuable chemical intermediates.

One notable rearrangement is the catalytic isomerization of m-dioxanes to β-alkoxy aldehydes. acs.org This reaction proceeds through a mechanism that involves the cleavage of the dioxane ring and subsequent rearrangement. The study of the by-products formed during this reaction provides further insight into the intricate mechanistic details. acs.org

Furthermore, research into the synthesis of new neo-carboxylic acids has utilized the rearrangement and subsequent oxidation of 1,3-dioxanes. acs.org These studies highlight the versatility of the 1,3-dioxane ring system as a precursor to other functionalized acyclic molecules.

Contribution to the Understanding of Fundamental Organic Reaction Mechanisms

The study of the reactivity of cis-5-methyl-4-phenyl-m-dioxane and related 1,3-dioxanes has made significant contributions to the broader understanding of fundamental organic reaction mechanisms. The well-defined stereochemistry and substituent pattern of this molecule make it an excellent model system for investigating concepts such as:

Acid catalysis: The mechanisms of acid-catalyzed isomerization and ring-opening provide clear examples of protonation, carbocation formation, and nucleophilic attack. nih.govacs.org

Stereoelectronic effects: The influence of substituent orientation (axial vs. equatorial) on reactivity and stability sheds light on concepts like the anomeric effect and steric hindrance. thieme-connect.de

Reaction intermediates: The characterization of transient species, such as carbocations and ring-opened intermediates, is crucial for elucidating reaction pathways. acs.orgepa.gov

By examining the various transformations that cis-5-methyl-4-phenyl-m-dioxane undergoes, chemists can gain a deeper appreciation for the interplay of electronic and steric factors that govern the course of organic reactions. bohrium.com These studies provide a foundation for predicting the behavior of more complex molecules and for designing new synthetic methodologies.

Role of Substituted M Dioxanes in Advanced Organic Synthesis

Function as Key Intermediates for the Construction of Complex Molecules

Substituted m-dioxanes are pivotal intermediates in the synthesis of a wide array of complex organic molecules. Their rigid chair-like conformation and the presence of heteroatoms provide a stereochemically defined framework that can be strategically manipulated. While direct and extensive research on cis-5-methyl-4-phenyl-m-dioxane as a key intermediate for a broad range of complex molecules is not widely documented, the applications of closely related 1,3-dioxane (B1201747) structures in total synthesis are well-established. For instance, the Prins cyclization, a key reaction for forming 1,3-dioxanes from olefins and aldehydes, is a powerful tool for building molecular complexity. researchgate.netacs.org The resulting dioxane can then undergo various transformations, such as ring-opening reactions, to reveal or install new functionalities.

The synthesis of 4-phenyl-1,3-dioxane (B1205455), a structurally similar compound, has been extensively studied, highlighting the importance of this class of molecules as synthetic intermediates. acs.org The strategic placement of substituents, such as the methyl and phenyl groups in the cis configuration, offers stereochemical control that is crucial in the synthesis of natural products and pharmaceuticals. These building blocks, with their inherent three-dimensionality, are increasingly utilized in fragment-based drug discovery to rapidly elaborate simple fragments into more complex, lead-like compounds. nih.gov

Applications in Protecting Group Chemistry for Carbonyl Functionalities

The formation of a 1,3-dioxane is a classic and robust method for the protection of carbonyl functionalities, namely aldehydes and ketones. This strategy is widely employed in multistep syntheses to mask the reactivity of a carbonyl group while other parts of the molecule are being modified. The stability of the 1,3-dioxane ring under a variety of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, makes it a highly reliable protecting group.

The protection is typically achieved by reacting the carbonyl compound with a 1,3-diol, such as 2-methyl-1-phenylpropane-1,3-diol (the conceptual precursor to cis-5-methyl-4-phenyl-m-dioxane), in the presence of an acid catalyst. The resulting acetal (B89532) or ketal effectively shields the carbonyl from unwanted reactions. Deprotection is generally accomplished under acidic conditions, often through hydrolysis, to regenerate the original carbonyl group. The specific substituents on the dioxane ring can influence its stability and the conditions required for its removal, allowing for fine-tuning of the protecting group strategy.

Utility in Asymmetric Catalysis and Chiral Auxiliary Development

The inherent chirality and conformational rigidity of substituted m-dioxanes make them attractive scaffolds for the development of chiral ligands and auxiliaries in asymmetric catalysis.

Design of Chiral Ligands and Organocatalysts Derived from 1,3-Dioxane Scaffolds

While specific examples of chiral ligands or organocatalysts derived directly from cis-5-methyl-4-phenyl-m-dioxane are not prevalent in the literature, the broader class of 1,3-dioxanes has been successfully employed for this purpose. The stereochemically defined arrangement of substituents on the dioxane ring can create a chiral environment that influences the outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

For example, conformationally rigid proline surrogates, such as those incorporating a bicyclic structure that includes a dioxane-like framework, have been investigated as organocatalysts in reactions like the Hajos-Parrish reaction. The stereoselectivity and reactivity of these catalysts are highly dependent on their three-dimensional structure.

Enantioselective Transformations Facilitated by Dioxane Derivatives

Dioxane derivatives can participate in and facilitate a variety of enantioselective transformations. One notable example is the enantioselective ring-opening of meso-1,3-diols that have been converted to dioxane acetals. Chiral Lewis acids can differentiate between the two enantiotopic oxygen atoms of the dioxane ring, leading to a selective cleavage that produces an enantioenriched product.

Furthermore, the conformational preferences of substituted dioxanes, such as the axial or equatorial orientation of substituents, play a crucial role in directing the stereochemical outcome of reactions. For instance, studies on 5-phenyl-1,3-dioxane have shown that the phenyl group can adopt a preferred conformation due to nonclassical C-H···O hydrogen bonding, which can influence its reactivity and the stereoselectivity of reactions involving the dioxane ring. researchgate.net

Precursors for the Synthesis of Chiral Carboxylic Acids and 1,3-Diols

Substituted m-dioxanes serve as valuable precursors for the synthesis of important chiral building blocks, including carboxylic acids and 1,3-diols.

A notable example is the synthesis of cis- and trans-isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid. researchgate.net This compound, which is structurally related to cis-5-methyl-4-phenyl-m-dioxane, contains a chiral quaternary center and can be used to generate other chiral molecules. The synthesis of such compounds often involves the reaction of a substituted 1,3-diol with an aldehyde, followed by oxidation of a pre-existing functional group to a carboxylic acid. The stereochemistry of the dioxane ring can be controlled during its formation, leading to a specific diastereomer of the carboxylic acid.

Moreover, the reductive cleavage of the dioxane ring is a common strategy for the synthesis of chiral 1,3-diols. Depending on the reagents and conditions used, the ring can be opened regioselectively to yield a diol with a specific stereochemical relationship between the hydroxyl groups. These chiral 1,3-diols are themselves valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals.

Contributions to Regioselective Reactions, Particularly in Carbohydrate Chemistry

The principles of regioselectivity are of paramount importance in organic synthesis, especially in the complex field of carbohydrate chemistry. The regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrates has emerged as a powerful tool for the selective manipulation of hydroxyl groups.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of cis-5-methyl-4-phenyl-m-dioxane be experimentally distinguished from its trans-isomer?

  • Methodological Answer : Employ X-ray crystallography to resolve the spatial arrangement of substituents around the dioxane ring. For dynamic systems, Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate cis vs. trans isomers via coupling constants (e.g., 3JHH^3J_{\text{HH}}) and nuclear Overhauser effects (NOEs) between axial/equatorial protons. Computational modeling (e.g., DFT) can supplement experimental data to validate stereochemistry .

Q. What synthetic routes are optimal for producing cis-5-methyl-4-phenyl-m-dioxane with high stereochemical purity?

  • Methodological Answer : Utilize stereoselective cyclization of diol precursors under acidic or templated conditions. For example, reacting 5-methyl-4-phenyldiol with a carbonyl compound (e.g., paraformaldehyde) in the presence of a chiral catalyst can favor cis-selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by HPLC with chiral stationary phases ensures enantiomeric purity .

Advanced Research Questions

Q. How do cis-directed regulatory mechanisms influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform RNA-seq or single-cell eQTL analysis to identify cis-acting regulatory elements modulating gene expression in response to the compound. Use isoLASER (long-read RNA-seq) to demarcate cis-directed splicing events in target genes (e.g., MAPT or BIN1 in neurodegenerative pathways). Validate findings via CRISPR-Cas9 editing of putative regulatory regions .

Q. What experimental strategies can resolve contradictions in isomerization kinetics between cis- and trans-5-methyl-4-phenyl-m-dioxane?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to probe transition states during thermal or photochemical isomerization. Use ultrafast spectroscopy (e.g., femtosecond transient absorption) to track isomerization dynamics. Compare computational models (e.g., molecular dynamics simulations ) with experimental data to reconcile discrepancies in activation energies .

Q. How can toxicokinetic modeling predict the metabolic fate of cis-5-methyl-4-phenyl-m-dioxane in mammalian systems?

  • Methodological Answer : Develop compartmental models using LC-MS/MS data from in vivo metabolite profiling (e.g., urinary cis-DCCA analogs). Incorporate enzyme kinetics (e.g., cytochrome P450 isoforms) and physiologically based pharmacokinetic (PBPK) parameters to simulate absorption, distribution, and excretion. Validate against experimental data from isotope-labeled tracer studies .

Q. What structural determinants underlie the thermodynamic stability of cis-5-methyl-4-phenyl-m-dioxane compared to its trans-isomer?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare thermal stability. Use X-ray crystallography to analyze crystal packing and intermolecular interactions (e.g., π-stacking of phenyl groups). Computational analysis (e.g., Hirshfeld surface analysis ) can quantify non-covalent interactions contributing to stability .

Key Citations

  • Structural analysis:
  • Isomerization kinetics:
  • Regulatory mechanisms:
  • Toxicokinetics:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.